molecular formula C25H32N2O3 B11145923 [4-(2,4-dimethylphenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone

[4-(2,4-dimethylphenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone

Cat. No.: B11145923
M. Wt: 408.5 g/mol
InChI Key: WHMSHTBMCNVTAS-UHFFFAOYSA-N
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Description

[4-(2,4-dimethylphenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2,4-dimethylphenyl group and a tetrahydropyran ring substituted with a 4-methoxyphenyl group. The methanone linkage connects these two moieties, creating a unique structure that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-dimethylphenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrahydropyran intermediates. One common method involves the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin, followed by hydrolysis to yield the corresponding acid . This acid can then be acylated with various amines to form the desired diamides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process, reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[4-(2,4-dimethylphenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

[4-(2,4-dimethylphenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(2,4-dimethylphenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(2,4-dimethylphenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone features a unique combination of functional groups that can enhance its activity and specificity. Its distinct structure allows for diverse interactions with biological targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H32N2O3

Molecular Weight

408.5 g/mol

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-[4-(4-methoxyphenyl)oxan-4-yl]methanone

InChI

InChI=1S/C25H32N2O3/c1-19-4-9-23(20(2)18-19)26-12-14-27(15-13-26)24(28)25(10-16-30-17-11-25)21-5-7-22(29-3)8-6-21/h4-9,18H,10-17H2,1-3H3

InChI Key

WHMSHTBMCNVTAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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